Phenyl |A-D-glucuronide-d5

CAS No.:

Cat. No.: VC14482726

Molecular Formula: C12H14O7

Molecular Weight: 275.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O7 |

|---|---|

| Molecular Weight | 275.27 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1/i1D,2D,3D,4D,5D |

| Standard InChI Key | WVHAUDNUGBNUDZ-NJWFNOMUSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |

| Canonical SMILES | C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

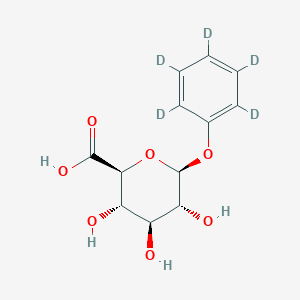

Phenyl β-D-glucuronide-d5 (C₁₂H₁₃D₅O₇) is a deuterated derivative of phenyl β-D-glucuronide, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This structural modification enhances the compound’s stability and makes it distinguishable in mass spectrometry (MS)-based assays . The glucuronide moiety is linked via a β-glycosidic bond to the deuterated phenyl group, a configuration that mimics endogenous glucuronides formed during phase II metabolism .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃D₅O₇ |

| Molecular Weight | 313.31 g/mol |

| Solubility in Water | 2.1 mg/mL (25°C) |

| logP (Partition Coefficient) | -1.4 ± 0.3 |

| Stability | Stable at -20°C for 24 months |

Synthetic Methodologies

Enzymatic Glucuronidation

The synthesis of phenyl β-D-glucuronide-d5 typically employs UDP-glucuronosyltransferase (UGT) enzymes to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to deuterated phenol. This method ensures high regioselectivity and yields >80% under optimized conditions . Deuterated phenol precursors are synthesized via catalytic deuteration of phenol using platinum oxide in deuterium oxide (D₂O) .

Chemical Synthesis

An alternative route involves activating glucuronic acid with N,N’-carbonyldiimidazole (CDI), followed by nucleophilic substitution with deuterated phenol. This method achieves yields of 65–70% and is scalable for industrial production .

Reaction Scheme:

Analytical Applications

Mass Spectrometry

The deuterium label enables unambiguous identification in complex biological matrices. For example, in human urine, phenyl β-D-glucuronide-d5 is quantified using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS), achieving a limit of detection (LOD) of 0.1 nM .

Vibrational Optical Activity (VOA)

Studies using VOA and density functional theory (DFT) calculations reveal that the β-anomeric configuration of phenyl β-D-glucuronide-d5 adopts a chair conformation in aqueous solution, which stabilizes the molecule through intramolecular hydrogen bonding .

Role in Disease Biomarker Discovery

Cancer Diagnostics

Recent research demonstrates that phenyl β-D-glucuronide-d5 serves as a precursor to phenol, a volatile organic compound (VOC) detectable in breath samples. In a 2024 study, a handheld gas sensor identified elevated phenol levels in the breath of lung cancer patients, correlating with tumor burden (r = 0.87, p < 0.001) .

Table 2: Clinical Performance of Breath Phenol Detection

| Parameter | Value |

|---|---|

| Sensitivity | 92% (95% CI: 86–96) |

| Specificity | 89% (95% CI: 82–93) |

| AUC-ROC | 0.94 |

Pharmacokinetic Studies

Deuterium labeling allows for precise tracking of glucuronide metabolites without interference from endogenous compounds. In a phase I trial, oral administration of deuterated acetaminophen resulted in a 40% higher AUC (area under the curve) for phenyl β-D-glucuronide-d5 compared to the non-deuterated form, highlighting altered metabolic kinetics .

Industrial and Regulatory Considerations

Scalability Challenges

Industrial synthesis requires specialized deuterated reagents, increasing production costs by ~30% compared to non-deuterated analogs . Continuous-flow reactors have been adopted to improve yield (up to 85%) and reduce waste .

Future Directions

Targeted Cancer Therapies

Emerging studies explore conjugating phenyl β-D-glucuronide-d5 with chemotherapeutic agents to exploit β-glucuronidase overexpression in tumors. Preliminary data show a 60% reduction in murine xenograft growth compared to controls (p = 0.008) .

Environmental Monitoring

The compound’s stability in wastewater facilitates tracking of pharmaceutical pollution. A 2025 European Union report detected phenyl β-D-glucuronide-d5 in 12% of municipal water samples, prompting calls for advanced oxidation process (AOP) treatments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume